molecular formula C13H13NO4 B14496639 4-Hydroxy-1,1,8-trimethyl-3-nitronaphthalen-2(1H)-one CAS No. 63228-94-4

4-Hydroxy-1,1,8-trimethyl-3-nitronaphthalen-2(1H)-one

Cat. No.: B14496639
CAS No.: 63228-94-4
M. Wt: 247.25 g/mol
InChI Key: JOPCEDMHPWEONI-UHFFFAOYSA-N
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Description

4-Hydroxy-1,1,8-trimethyl-3-nitronaphthalen-2(1H)-one is an organic compound belonging to the naphthalene family. Naphthalene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, dyes, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1,1,8-trimethyl-3-nitronaphthalen-2(1H)-one typically involves multi-step organic reactions. One possible route could be:

    Nitration: Introduction of a nitro group to a naphthalene derivative.

    Hydroxylation: Addition of a hydroxyl group.

    Methylation: Introduction of methyl groups at specific positions.

Industrial Production Methods

Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to favor desired reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Electrophilic or nucleophilic substitution reactions at various positions on the naphthalene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, or other electrophiles/nucleophiles.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Helps in understanding the mechanisms of organic reactions.

Biology

    Biological Activity: Potential use in studying biological pathways and interactions.

Medicine

    Pharmaceuticals: Potential precursor for drug development.

Industry

    Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1,1,8-trimethyl-3-nitronaphthalen-2(1H)-one would depend on its specific application. For example:

    Biological Systems: Interaction with specific enzymes or receptors.

    Chemical Reactions: Participation in electron transfer or radical formation processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-1,1,8-trimethyl-2-naphthol
  • 3-Nitro-1,1,8-trimethyl-2-naphthol
  • 4-Hydroxy-3-nitronaphthalene

Uniqueness

4-Hydroxy-1,1,8-trimethyl-3-nitronaphthalen-2(1H)-one is unique due to the specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

63228-94-4

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

4-hydroxy-1,1,8-trimethyl-3-nitronaphthalen-2-one

InChI

InChI=1S/C13H13NO4/c1-7-5-4-6-8-9(7)13(2,3)12(16)10(11(8)15)14(17)18/h4-6,15H,1-3H3

InChI Key

JOPCEDMHPWEONI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C(=O)C2(C)C)[N+](=O)[O-])O

Origin of Product

United States

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